4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

Descripción

Systematic IUPAC Name and Alternative Designations

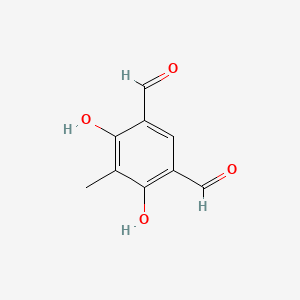

The compound is systematically named 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde according to IUPAC nomenclature rules. This designation reflects the substitution pattern on the benzene ring: hydroxyl groups at positions 4 and 6, a methyl group at position 5, and aldehyde functional groups at positions 1 and 3.

Alternative names for the compound include:

- 4,6-Dihydroxy-5-methylisophthalaldehyde

- 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde

- 1,3-Benzenedicarboxaldehyde,4,6-dihydroxy-5-methyl-

These synonyms are frequently encountered in chemical databases and synthesis literature, particularly in studies involving photochromic materials and spiropyran derivatives.

CAS Registry Number and Database Identifiers

The compound is uniquely identified by the CAS Registry Number 22304-67-2 . Additional database identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 12533772 | |

| DSSTox Substance ID | DTXSID30501590 | |

| MDL Number | MFCD11505923 | |

| Wikidata Entry | Q82354056 | |

| Nikkaji Number | J3.115.666A |

These identifiers facilitate cross-referencing across chemical databases, regulatory documents, and research publications.

Molecular Formula and Weight Validation

The molecular formula C₉H₈O₄ is consistent across authoritative sources. Validation of the molecular weight proceeds as follows:

- Carbon (C): 9 atoms × 12.01 g/mol = 108.09 g/mol

- Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

- Oxygen (O): 4 atoms × 16.00 g/mol = 64.00 g/mol

- Total: 108.09 + 8.064 + 64.00 = 180.154 g/mol

This matches the experimentally reported molecular weight of 180.16 g/mol , confirming the formula’s accuracy.

Structural Isomerism and Tautomeric Considerations

The compound’s structure features a benzene ring with hydroxyl, methyl, and aldehyde groups in fixed positions (Figure 1). Structural isomerism is limited due to the strict substitution pattern, though hypothetical isomers could involve alternative arrangements of substituents (e.g., 2,4-dihydroxy-3-methyl derivatives), which are not reported in the literature for this formula.

Tautomerism is a key consideration due to the presence of hydroxyl and aldehyde groups. While direct evidence for tautomeric forms of this compound is sparse, analogous systems provide insights:

- Keto-enol tautomerism : In related 1,3,5-trihydroxybenzene derivatives, tautomeric equilibria between enol and keto forms are well-documented. For 4,6-dihydroxy-5-methyl-1,3-diformyl benzene, enolization could theoretically involve the migration of a hydroxyl proton to an aldehyde group, forming a conjugated enol structure (Figure 2).

- Spiropyran derivatives : The compound serves as a precursor in synthesizing photochromic spiropyrans, where tautomeric shifts between cyclic and open forms underpin optical properties.

Quantum chemical calculations on similar systems suggest that intramolecular hydrogen bonding stabilizes specific tautomers. For this compound, the ortho-positioning of hydroxyl and aldehyde groups may favor a stabilized enolic form, though experimental validation is needed.

Figure 1. Structural features of this compound.

Figure 2. Hypothetical keto-enol tautomerization pathway (illustrative).

Propiedades

IUPAC Name |

4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDGBKWOAPXYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1O)C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501590 | |

| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22304-67-2 | |

| Record name | 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22304-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

Phloroglucinol derivatives such as 5-methylphloroglucinol or 4,6-dihydroxy-5-methylbenzene are common precursors. These can be prepared or obtained commercially.

Introduction of Formyl Groups

The diformylation at positions 1 and 3 is achieved through:

Lithiation followed by formylation: Directed ortho-lithiation using butyllithium (n-BuLi) at low temperatures (-78 °C) followed by quenching with electrophilic formylating agents such as dimethylformamide (DMF) or carbon dioxide (CO2) to introduce aldehyde groups.

Oxidation of hydroxymethyl intermediates: Hydroxymethyl groups introduced by methylation or hydroxymethylation can be oxidized to aldehydes using reagents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO2) in solvents like dichloromethane at room temperature.

Protection and Deprotection of Hydroxyl Groups

To avoid side reactions during formylation or oxidation, hydroxyl groups may be protected as methyl ethers or acetates. After the formylation steps, deprotection is carried out under acidic or basic conditions to regenerate free hydroxyl groups.

Specific Synthetic Routes and Research Findings

Use of Phase Transfer Catalysis and Dihalomethane Bridging

Though primarily applied to related methoxy-substituted benzaldehydes, phase transfer catalysis using quaternary ammonium salts facilitates reactions involving dihalomethane reagents (e.g., dichloromethane, dibromomethane) to form methylenedioxy bridges. This method is adaptable for hydroxylated benzaldehydes and can be considered for protecting group strategies or intermediate formation in the synthesis of diformyl benzene derivatives.

Data Table: Summary of Key Reagents and Conditions

Analytical and Practical Notes

- The lithiation step requires strict temperature control (-78 °C) to prevent side reactions.

- Oxidation with PDC is preferred for mild conditions preserving sensitive groups.

- Bromination must be carefully controlled to avoid polybromination.

- Purification typically involves extraction, crystallization, and distillation under reduced pressure.

- Yields reported for the diformylation steps range from moderate to high (40-70%), depending on substrate purity and reaction optimization.

Análisis De Reacciones Químicas

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions due to the presence of formyl groups. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene is an organic compound with the molecular formula and a molecular weight of approximately 180.16 g/mol. It is also known as 4,6-Diformyl-2-methylresorcinol or 4,6-Dihydroxy-5-methylisophthalaldehyde . The compound features two hydroxyl groups (-OH) and two formyl groups (-CHO) attached to a benzene ring, specifically at the 4 and 6 positions for the hydroxyl groups and at the 1 and 3 positions for the formyl groups. Its CAS number is 22304-67-2 .

Scientific Research Applications

This compound has potential applications in various fields due to its unique structure and reactivity. The presence of both hydroxyl and formyl groups at specific positions on the benzene ring enhances its reactivity compared to similar compounds, making it useful in chemical synthesis and material science.

Organic Synthesis

This compound can be used as a building block or intermediate in the synthesis of more complex organic molecules . The two formyl groups can undergo various chemical reactions such as oxidation, reduction, or condensation, while the hydroxyl groups can be used for etherification or esterification.

Materials Science

This compound may be employed in the creation of novel polymers, resins, or other materials. The formyl and hydroxyl groups can participate in polymerization reactions or be used to modify the properties of existing materials.

Interaction Studies

Interaction studies involving this compound are necessary to fully understand its reactivity and potential applications. Preliminary studies suggest that it may interact with various biomolecules due to its aldehyde and hydroxyl functionalities, but further research is needed to elucidate these interactions in biological systems.

Mecanismo De Acción

The mechanism of action of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene involves its interaction with molecular targets through its hydroxyl and formyl groups . These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparación Con Compuestos Similares

Physical and Chemical Properties

- Storage Conditions : Recommended storage at 2–8°C to ensure stability .

- Purity : Commercial availability ranges from 95% to 98% , as listed by suppliers like CymitQuimica and J&K Scientific .

- Reactivity : The presence of hydroxyl and formyl groups suggests susceptibility to oxidation and nucleophilic addition reactions. However, specific reactivity studies are absent in the provided evidence.

Comparison with Structurally Similar Compounds

However, its structural analogs can be inferred based on functional group arrangement:

Comparison with Other Dihydroxybenzaldehydes

Key Differences :

- Electronic Effects: The electron-withdrawing formyl groups may enhance acidity of the hydroxyl groups compared to non-formylated analogs.

Comparison with Methyl-Substituted Benzene Derivatives

| Compound | Molecular Formula | Functional Groups | Stability/Reactivity Notes | References |

|---|---|---|---|---|

| 4-Methyl-1,3-benzenediol | C₇H₈O₂ | 2×OH, 1×CH₃ | Prone to oxidation; used as antioxidant | - |

| 5-Methylisophthalaldehyde | C₉H₈O₂ | 2×CHO, 1×CH₃ | Intermediate in polymer synthesis | - |

Key Differences :

- Functional Group Diversity : The combination of hydroxyl and formyl groups in the target compound distinguishes it from simpler methylated benzenes, enabling multifunctional reactivity (e.g., simultaneous hydrogen bonding and aldehyde-based crosslinking).

Actividad Biológica

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene, also known as Lawinal, is an organic compound with significant biological activity. Its molecular formula is C₉H₈O₄, and it has a molecular weight of approximately 180.16 g/mol. This compound has garnered attention for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant activities.

The compound features two hydroxyl groups and two formyl groups that contribute to its reactivity and biological effects. The mechanism of action primarily involves:

- Enzyme Inhibition : It inhibits various enzymes involved in metabolic pathways, which can lead to reduced inflammation and oxidative stress.

- Antioxidant Activity : The hydroxyl groups enable it to scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory Effects : By modulating signaling pathways associated with inflammation, it can reduce inflammatory responses in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria. In a study comparing the minimum inhibitory concentration (MIC) values against common pathogens, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus cereus | 30 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The compound showed significant inhibition of lipid peroxidation in rat brain homogenates, indicating its potential to mitigate oxidative stress.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Radical Scavenging | 12.5 |

| ABTS Radical Scavenging | 15.0 |

| Lipid Peroxidation Inhibition | 9.0 |

These findings highlight its ability to act as an effective antioxidant compared to standard antioxidants like Trolox .

Anti-inflammatory Activity

In vitro studies have shown that the compound can significantly reduce inflammatory markers in cell lines stimulated with pro-inflammatory cytokines. This suggests a mechanism by which it could be utilized in treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Studies : A comprehensive evaluation demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated a promising application in clinical settings for treating infections resistant to conventional antibiotics .

- Antioxidant Studies : Research focusing on oxidative stress revealed that derivatives of this compound could outperform traditional antioxidants in specific assays, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

- Inflammatory Response Studies : Experiments involving human cell lines showed a marked decrease in inflammatory cytokine production when treated with this compound, indicating its potential role as an anti-inflammatory agent in therapeutic formulations.

Q & A

Q. What are the recommended methods for synthesizing 4,6-dihydroxy-5-methyl-1,3-diformyl benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves regioselective formylation and hydroxylation of a substituted benzene precursor. For example, Tetrahedron (2001) describes a route starting from resorcinol derivatives, where methyl and formyl groups are introduced via Friedel-Crafts alkylation and Vilsmeier-Haack formylation, respectively. Key parameters include:

- Temperature control (80–120°C) to avoid over-oxidation of aldehyde groups.

- Use of anhydrous conditions and catalysts like POCl₃ for formylation .

- Purification via recrystallization in ethanol/water mixtures to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials to prevent photodegradation of aldehyde groups .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to aldol condensation. Use neutral buffers (e.g., phosphate buffer, pH 6.5–7.5) for aqueous solutions .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in synthetic workflows .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on reactivity?

Methodological Answer: Discrepancies in aldehyde group reactivity (e.g., selective nucleophilic addition vs. oxidation) can be modeled using DFT. For example:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., formyl carbons) prone to nucleophilic attack .

- Transition State Analysis : Compare activation energies for competing pathways (e.g., aldol vs. Cannizzaro reactions) under varying pH conditions .

- Benchmarking : Validate computational results against experimental kinetic data (e.g., rate constants for hydrolysis) .

Q. What strategies address contradictory results in studies of its metal-chelating behavior?

Methodological Answer: Conflicting reports on coordination modes (e.g., monodentate vs. bidentate binding) arise from:

- pH-Dependent Ligand Behavior : At pH < 4, hydroxyl groups protonate, limiting chelation. Use potentiometric titrations to map speciation .

- Metal Ion Choice : Hard acids (e.g., Fe³⁺) favor hydroxyl coordination, while soft acids (e.g., Cu²⁺) bind to aldehydes. Characterize via UV-Vis and ESR spectroscopy .

- Competing Solvent Effects : Polar solvents (e.g., DMSO) disrupt metal-ligand interactions. Compare results in acetonitrile vs. water .

Q. How does the compound’s electronic structure influence its application in supramolecular chemistry?

Methodological Answer: The electron-withdrawing formyl groups and electron-donating hydroxyl groups create a polarized π-system, enabling:

- Host-Guest Interactions : Stabilize charge-transfer complexes with electron-rich aromatics (e.g., pyrene). Monitor via fluorescence quenching .

- Self-Assembly : pH-triggered gelation via intermolecular H-bonding. Rheology studies show viscoelastic moduli (G’ > G’’) at pH 5–6 .

- Redox Activity : Cyclic voltammetry reveals reversible oxidation at +0.85 V (vs. Ag/AgCl), useful for electrochemical sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.